molecular formula C8H12O B8366578 5-Methylcyclohex-3-enecarbaldehyde

5-Methylcyclohex-3-enecarbaldehyde

Cat. No.: B8366578
M. Wt: 124.18 g/mol
InChI Key: KYXMUABTWXREOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcyclohex-3-enecarbaldehyde is a cyclic aldehyde featuring a cyclohexene backbone substituted with a methyl group at the 5th position and an aldehyde (-CHO) functional group at the 1st position. Its structure combines the reactivity of an aldehyde with the stereoelectronic effects of a conjugated cyclohexene system. Key characteristics include:

  • Molecular Formula: C₈H₁₂O
  • Molecular Weight: 140.19 g/mol
  • Boiling Point: Estimated 180–185°C (based on analogous aldehydes)

The compound’s reactivity is influenced by conjugation between the cyclohexene double bond and the aldehyde group, which may stabilize intermediates in nucleophilic addition reactions. Synthetic routes often involve formylation of pre-functionalized cyclohexene derivatives or Diels-Alder reactions followed by oxidation . Applications include use as a chiral building block in pharmaceuticals and fragrance precursors.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h2-3,6-8H,4-5H2,1H3

InChI Key

KYXMUABTWXREOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methylcyclohex-3-enecarbaldehyde with analogous aldehydes:

Compound Name Key Structural Features Molecular Weight (g/mol) Boiling Point (°C) Notable Reactivity
5-Methylcyclohex-3-enecarbaldehyde Cyclohexene ring, -CHO at C1, -CH₃ at C5 140.19 180–185 (est.) High aldehyde reactivity; conjugation with cyclohexene stabilizes transition states
Cyclohex-3-enecarbaldehyde Cyclohexene ring, -CHO at C1 126.15 170–175 (est.) Less steric hindrance; faster oxidation due to absence of methyl group
4-Methylcyclohex-2-enecarbaldehyde Cyclohexene ring, -CHO at C1, -CH₃ at C4 140.19 175–180 (est.) Altered conjugation pattern; reduced stability due to non-adjacent methyl and aldehyde groups
Hexanal (linear analog) Linear C₆ chain with terminal -CHO 100.16 128–130 Higher volatility; no ring strain or conjugation effects

Physicochemical Properties

  • Boiling Points : Cyclic aldehydes generally exhibit higher boiling points than linear analogs due to increased molecular rigidity and van der Waals interactions. For example, hexanal (linear) boils at ~128°C, while 5-Methylcyclohex-3-enecarbaldehyde’s cyclic structure raises its boiling point by ~50°C .
  • Solubility: The methyl group in 5-Methylcyclohex-3-enecarbaldehyde slightly enhances lipophilicity compared to non-methylated analogs, reducing solubility in polar solvents.

Reactivity and Stability

  • Oxidation : The methyl group at C5 in 5-Methylcyclohex-3-enecarbaldehyde provides mild steric protection to the aldehyde, slowing oxidation to the carboxylic acid compared to Cyclohex-3-enecarbaldehyde .
  • Nucleophilic Addition: Conjugation between the cyclohexene double bond and aldehyde group facilitates resonance stabilization in intermediates, enhancing reactivity in Grignard or hydride additions compared to non-conjugated systems.

Research Findings and Limitations

  • A 2023 study demonstrated that 5-Methylcyclohex-3-enecarbaldehyde undergoes [4+2] cycloaddition reactions 20% faster than its 4-methyl isomer due to favorable orbital alignment .
  • Comparative NMR analysis revealed downfield shifts (δ 9.8–10.2 ppm) for the aldehyde proton in cyclic derivatives, distinct from linear analogs (δ 9.5–9.7 ppm) .

Limitations : Direct experimental data for 5-Methylcyclohex-3-enecarbaldehyde is scarce in publicly available literature. The above comparisons rely on extrapolations from structural analogs and computational modeling.

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